Evidence #1: OATP-Dependent Liver Targeting Demonstrated by Differential Cellular Potency
MK-8245's liver-targeting mechanism is quantitatively demonstrated by comparing its SCD1 inhibitory potency in OATP-expressing rat hepatocytes versus OATP-deficient HepG2 cells [1]. The 15.7-fold potency differential establishes that MK-8245 requires active OATP-mediated uptake for full cellular activity, confirming its liver-targeted design. In contrast, systemically distributed SCD1 inhibitors do not exhibit this OATP-dependent differential .
| Evidence Dimension | SCD1 inhibition potency (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 68 nM (rat hepatocytes with functional OATPs) |
| Comparator Or Baseline | IC50 ≈ 1 μM (HepG2 cells devoid of active OATPs); IC50 = 1 nM (isolated human SCD1 enzyme) |
| Quantified Difference | 15.7-fold shift (1066 nM vs. 68 nM) between OATP-deficient and OATP-expressing cells |
| Conditions | Rat hepatocyte assay (OATP-expressing) vs. HepG2 cell assay (OATP-deficient); biochemical enzyme assay using human SCD1 |
Why This Matters
This cellular differential confirms OATP-dependent liver targeting; a generic SCD1 inhibitor lacking the tetrazole acetic acid moiety would show similar potency in both cell types, resulting in systemic rather than liver-restricted SCD1 inhibition.
- [1] Oballa RM, et al. J Med Chem. 2011;54(14):5082-5096. Table 3. View Source
